An In-depth Technical Guide to 4'-Dimethylaminoacetophenone (CAS 2124-31-4)
An In-depth Technical Guide to 4'-Dimethylaminoacetophenone (CAS 2124-31-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Dimethylaminoacetophenone, identified by CAS number 2124-31-4, is an aromatic ketone that has garnered significant interest within the scientific community.[1][2] Structurally, it features a dimethylamino group attached to an acetophenone core, a combination that imparts unique photochemical and electronic properties.[2] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and applications, with a particular focus on its role as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and as a photoinitiator in polymer chemistry.[1][2]
Core Properties and Characteristics
4'-Dimethylaminoacetophenone is typically a white to off-white or yellowish crystalline solid with a faint, characteristic odor.[1][3][4] Its core structure consists of a benzene ring substituted with an acetyl group and a dimethylamino group at the para position. This substitution pattern is key to its electronic and reactive properties.
Physicochemical Properties
A summary of the key physicochemical properties of 4'-Dimethylaminoacetophenone is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C10H13NO | [5][6][7][8][9] |
| Molecular Weight | 163.22 g/mol | [5][6][8][9] |
| Melting Point | 105 °C | [1][3][4][5][10] |
| Boiling Point | 282.9 ± 23.0 °C at 760 mmHg | [1][5] |
| 172-175 °C at 11 Torr | [3][4] | |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 107.0 ± 12.0 °C | [1][5] |
| Appearance | White to yellow to orange powder/crystal | [6] |
| Solubility | Soluble in ethanol, acetone, and dichloromethane. Limited solubility in water. | [2][3][4] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |
| LogP | 2.10 | [5] |
Spectroscopic Data
The structural elucidation of 4'-Dimethylaminoacetophenone and its reaction products relies heavily on spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the C=O (ketone) stretching and C-N (amine) stretching vibrations. The NIST WebBook provides a reference gas-phase IR spectrum.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the acetyl methyl protons, and the N-methyl protons. Predicted NMR data is available on various chemical databases.[1]
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Mass Spectrometry (MS): Electron ionization mass spectrometry of 4'-Dimethylaminoacetophenone typically shows a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[11] The NIST WebBook contains mass spectral data for this compound.[11]
Synthesis and Manufacturing
The primary industrial synthesis of 4'-Dimethylaminoacetophenone is achieved through the Friedel-Crafts acylation of N,N-dimethylaniline.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Friedel-Crafts Acylation: A Mechanistic Overview
The reaction involves treating N,N-dimethylaniline with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The strong electron-donating nature of the dimethylamino group directs the incoming electrophile (the acylium ion) to the para position of the aromatic ring, leading to the desired product with high regioselectivity.
Caption: Figure 1. Simplified workflow of Friedel-Crafts acylation.
Experimental Protocol: Laboratory Scale Synthesis
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane).
-
Formation of Acylium Ion: Acetyl chloride is added dropwise to the stirred suspension of aluminum chloride at a low temperature (e.g., 0-5 °C) to form the electrophilic acylium ion complex.
-
Electrophilic Substitution: A solution of N,N-dimethylaniline in the same solvent is added slowly to the reaction mixture, maintaining the low temperature. The reaction is typically exothermic.
-
Reaction Completion and Quenching: After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by pouring it over crushed ice and hydrochloric acid.
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Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 4'-Dimethylaminoacetophenone.
Key Applications in Research and Development
The unique structure of 4'-Dimethylaminoacetophenone makes it a versatile building block and functional molecule in several scientific and industrial fields.
Pharmaceutical and Dye Synthesis Intermediate
This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of more complex molecules.[1][3][4] Its reactive ketone and electron-rich aromatic ring allow for various chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs) and diverse dye structures.[1][12]
Photoinitiator in Polymer Chemistry
4'-Dimethylaminoacetophenone is widely recognized for its application as a photoinitiator, particularly in UV-curable coatings, inks, and adhesives.[2] Upon absorption of UV radiation, the molecule can undergo photochemical reactions that generate free radicals, which in turn initiate polymerization reactions.[2][13] It can function as a Type II photoinitiator, where it abstracts a hydrogen atom from a co-initiator (often an amine) to generate the initiating radicals.
Caption: Figure 2. General mechanism for Type II photoinitiation.
Fluorescent Probes and Chemical Indicators
The inherent fluorescence of 4'-Dimethylaminoacetophenone and its derivatives makes them suitable for use as fluorescent probes and chemical indicators.[3][4] The fluorescence properties are often sensitive to the local environment, such as polarity and pH, allowing for the sensing of these properties in various chemical and biological systems.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 4'-Dimethylaminoacetophenone.
Hazard Identification
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Health Hazards: The compound is harmful if swallowed.[9][10] It can cause irritation to the eyes, skin, and respiratory system.[3][4]
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GHS Pictograms: GHS07 (Exclamation Mark)[10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3][4]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4'-Dimethylaminoacetophenone (CAS 2124-31-4) is a fundamentally important organic compound with a well-established profile of properties and reactivity. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical nature make it an indispensable intermediate in the production of pharmaceuticals and dyes. Furthermore, its photochemical properties are leveraged in the field of polymer science, where it serves as an effective photoinitiator. A thorough understanding of its characteristics, synthesis, and safe handling is essential for researchers and developers who utilize this compound in their work.
References
A comprehensive list of references will be compiled at the end of this document, including links to the source materials for verification.
Sources
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- 6. 4'-DIMETHYLAMINOACETOPHENONE | 2124-31-4 [chemicalbook.com]
- 7. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 8. CAS RN 2124-31-4 | Fisher Scientific [fishersci.ca]
- 9. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]
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